molecular formula C10H5ClFN3O4 B10911306 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10911306
M. Wt: 285.61 g/mol
InChI Key: FRWDDZFEAYLLNJ-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group.

    Chlorination: The nitro compound is then chlorinated to introduce the chloro group.

    Pyrazole Formation: The chlorinated nitro compound reacts with hydrazine to form the pyrazole ring.

    Carboxylation: Finally, the pyrazole derivative is carboxylated to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The pyrazole ring can undergo oxidation under specific conditions to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Reduction: 4-amino-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro, fluoro, and chloro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxamide
  • 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
  • 4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxaldehyde

Uniqueness

4-chloro-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the carboxylic acid group allows for further derivatization and functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H5ClFN3O4

Molecular Weight

285.61 g/mol

IUPAC Name

4-chloro-1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H5ClFN3O4/c11-6-4-14(13-9(6)10(16)17)8-2-1-5(15(18)19)3-7(8)12/h1-4H,(H,16,17)

InChI Key

FRWDDZFEAYLLNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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